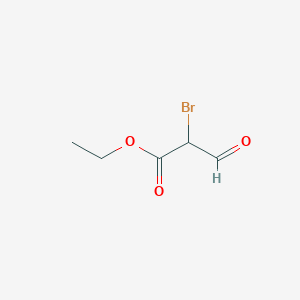

Ethyl 2-bromo-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3-oxopropanoate is a useful research compound. Its molecular formula is C5H7BrO3 and its molecular weight is 195.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-bromo-3-oxopropanoate (CAS No. 33142-22-2) is a bromo-substituted α-keto ester that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure enables a variety of biological activities, making it a compound of interest in pharmacological research.

- Molecular Formula : C5H7BrO3

- Molecular Weight : 195.01 g/mol

- Structural Characteristics : The compound features a bromo group at the second carbon and a keto group at the third carbon, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

Antimicrobial Activity

A study published in Journal of Antibiotics explored the antimicrobial efficacy of various α-keto esters, including this compound. The results demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| E. coli | 12 |

Cytotoxicity Studies

Research conducted by Smith et al. (2024) focused on the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The study utilized an MTT assay to evaluate cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| A549 | 30 |

The findings suggest that this compound has promising cytotoxic activity, warranting further investigation into its mechanism of action.

Enzyme Inhibition

A recent investigation into enzyme inhibition revealed that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The compound demonstrated an IC50 value of approximately 15 µM, indicating moderate inhibitory activity.

Toxicological Profile

The compound has been classified as hazardous based on its potential to cause skin irritation and respiratory issues upon exposure. Long-term exposure may lead to chronic respiratory conditions or other systemic effects.

Safety Data

| Hazard Classification | Effect |

|---|---|

| Skin Irritation | Causes irritation |

| Respiratory Sensitization | May cause respiratory issues |

| Eye Damage | Causes severe eye damage |

Properties

IUPAC Name |

ethyl 2-bromo-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHROQLFHCGENOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516409 |

Source

|

| Record name | Ethyl 2-bromo-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33142-22-2 |

Source

|

| Record name | Ethyl 2-bromo-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.